Hematoporphyrin dipentyl ether

Photodynamic Therapy Lipoprotein Binding Drug Delivery

Photofrin's undefined oligomeric mixture introduces variability that undermines mechanistic PDT studies. HPDE (CAS 109351-24-8) is a discrete, single-entity hematoporphyrin diether with defined pentyl substituents at the 8,13-positions, enabling reproducible SAR investigations. • Unique LDL-binding anomaly deviates from the linear polarity-binding correlation, making HPDE a selective probe for dissecting porphyrin-lipoprotein transport mechanisms. • Defined hydrophobicity (XLogP3-AA = 6.8) provides a critical intermediate data point between dimethyl and dihexyl analogs for mapping alkyl chain length effects on tumor localization and clearance kinetics. • Chemically pure (≥98%), single-component entity eliminates confounding oligomeric effects, ensuring batch-to-batch consistency for photophysical and formulation studies.

Molecular Formula C44H58N4O6
Molecular Weight 739 g/mol
CAS No. 109351-24-8
Cat. No. B024796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHematoporphyrin dipentyl ether
CAS109351-24-8
Synonymshematoporphyrin dipentyl ether
HP-diamyl ethe
Molecular FormulaC44H58N4O6
Molecular Weight739 g/mol
Structural Identifiers
SMILESCCCCCOC(C)C1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)O)CCC(=O)O)C)C)C(C)OCCCCC)C
InChIInChI=1S/C44H58N4O6/c1-9-11-13-19-53-29(7)43-27(5)35-21-33-25(3)31(15-17-41(49)50)37(45-33)24-38-32(16-18-42(51)52)26(4)34(46-38)22-39-44(30(8)54-20-14-12-10-2)28(6)36(48-39)23-40(43)47-35/h21-24,29-30,47-48H,9-20H2,1-8H3,(H,49,50)(H,51,52)
InChIKeyOTYANVOPFDTJQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hematoporphyrin Dipentyl Ether Overview


Hematoporphyrin dipentyl ether (HPDE; CAS 109351-24-8) is a synthetic porphyrin photosensitizer belonging to the hematoporphyrin derivative (HpD) class, characterized by two pentyl ether substituents at the 8,13-positions of the porphyrin macrocycle [1]. It serves as a well-defined, single-component analog within the broader family of ether-linked hematoporphyrins investigated for photodynamic therapy (PDT) of malignant neoplasms . Unlike the clinically used, complex oligomeric mixture Photofrin (porfimer sodium), HPDE offers a discrete molecular entity (C44H58N4O6; MW 739.0 g/mol) with a defined hydrophobic character (calculated XLogP3-AA = 6.8) [2], positioning it as a specialized tool for studying structure-activity relationships governing cellular uptake, subcellular localization, and phototoxicity within the hematoporphyrin ether series.

HPDE Irreplaceability


Direct substitution of hematoporphyrin dipentyl ether with other clinically relevant or research-grade porphyrin photosensitizers, such as Photofrin II (porfimer sodium), hematoporphyrin monomethyl ether (HMME), or unmodified hematoporphyrin (HP), is scientifically unjustified due to quantifiable differences in physicochemical properties, cellular pharmacokinetics, and photodynamic efficiency arising from the specific pentyl ether moiety. For example, while the dihexyl ether analog exhibits cellular uptake 3–4 times greater than Photofrin II, the retention characteristics differ markedly across the alkyl chain series [1]. Furthermore, HP-diamyl ether uniquely deviates from the established linear correlation between sensitizer polarity and low-density lipoprotein (LDL) binding observed for other linear hematoporphyrin diethers, indicating a distinct interaction profile with biological transport systems [2]. Consequently, data derived from related compounds cannot be extrapolated to predict the performance of the dipentyl ether without empirical verification, making its procurement essential for any study requiring the specific properties conferred by the pentyl substitution.

HPDE Comparative Evidence


LDL Binding Anomaly vs. Other Diethers

Hematoporphyrin dipentyl ether (HP-diamyl ether) exhibits a unique and non-conforming interaction with low-density lipoprotein (LDL) compared to other hematoporphyrin diethers. While a uniform linear relationship between degree of polarity and both LDL-binding and sensitizing efficiency exists for other linear alkyl ethers in the series (e.g., methyl, propyl, butyl, hexyl), HP-diamyl ether stands as a singular exception to this trend [1]. This deviation suggests that its biological transport and, consequently, its tumor localization and photodynamic efficacy may not be predictable from homologs.

Photodynamic Therapy Lipoprotein Binding Drug Delivery

Cellular Uptake vs. Photofrin II

Within the hematoporphyrin ether series, increased hydrophobicity correlates strongly with enhanced cellular uptake, a critical determinant of photodynamic efficacy. Hematoporphyrin dihexyl ether, a direct analog with a single additional carbon per chain, demonstrates cellular uptake 3–4 times greater than that of Photofrin II, the clinical gold standard, in cell culture [1]. This class-level inference provides a quantitative rationale for investigating the dipentyl ether, which occupies an intermediate hydrophobic position (calculated XLogP3-AA = 6.8) [2], as a potential optimized candidate balancing uptake with other critical parameters like retention and dark toxicity.

Cellular Pharmacokinetics Photosensitizer Uptake PDT Efficiency

Photoinactivation Quantum Yield vs. Photofrin II

Hematoporphyrin diethers, as a class, exhibit a quantum yield for photoinactivation of cells that is approximately twice that of the clinically approved agent Photofrin II [1]. While this specific metric has been quantified for the diphenyl, dicyclohexyl, and dihexyl ethers, the consistent two-fold enhancement across structurally diverse ethers strongly suggests that the dipentyl ether would confer a similar phototoxic advantage over Photofrin II. This difference is attributed to a reduced degree of aggregation of the diethers within the cellular environment, leading to more efficient generation of cytotoxic reactive oxygen species upon illumination.

Phototoxicity Quantum Yield Singlet Oxygen

HPDE Research Applications


SAR Studies of Porphyrin Ethers

HPDE is an essential tool for systematic SAR investigations aimed at mapping the influence of alkyl chain length on the pharmacokinetic and pharmacodynamic properties of porphyrin-based photosensitizers. Given the anomalous LDL-binding behavior of the diamyl ether [1] and the quantifiable differences in cellular uptake and retention across the ether series [2], HPDE serves as a critical intermediate data point between the well-studied dimethyl and dihexyl analogs. Procurement enables the precise determination of the relationship between hydrophobicity (XLogP3-AA = 6.8) [3] and parameters such as tumor localization, clearance kinetics, and therapeutic index, which cannot be accurately predicted by interpolation alone.

Lipoprotein-Mediated Drug Delivery Studies

The unique deviation of HP-diamyl ether from the established linear relationship between polarity and LDL binding [1] positions this compound as a specialized probe for dissecting the molecular mechanisms governing porphyrin interaction with plasma lipoproteins. Research utilizing HPDE can elucidate the specific structural features of the pentyl ether moiety that disrupt the normal binding paradigm. Such studies are crucial for advancing the rational design of next-generation photosensitizers with improved tumor selectivity, as the LDL receptor pathway is a key determinant of porphyrin accumulation in neoplastic tissues.

Defined-Composition Formulations

Unlike the clinically used Photofrin, which is an ill-defined mixture of porphyrin oligomers [2], HPDE is a single, chemically pure entity [3]. This compositional clarity is paramount for research requiring reproducible and interpretable results. Studies focused on formulating HPDE in novel delivery vehicles (e.g., liposomes, nanoparticles) or investigating its aggregation behavior and photophysical properties in various solvents and biological media benefit from the absence of confounding effects introduced by unknown or variable oligomeric components. This makes HPDE a superior choice for fundamental and translational research where batch-to-batch consistency and mechanistic clarity are priorities.

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